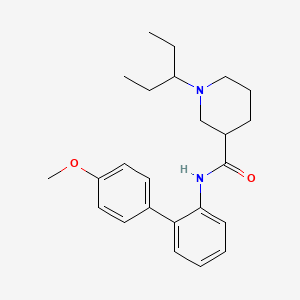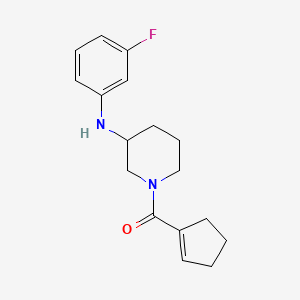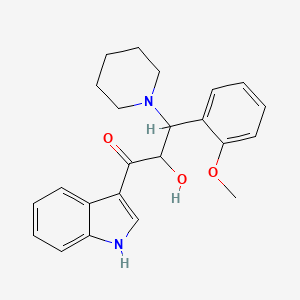![molecular formula C21H17ClN2O5 B6063412 3-[(2-chlorophenoxy)methyl]-N-(2-methoxy-4-nitrophenyl)benzamide](/img/structure/B6063412.png)
3-[(2-chlorophenoxy)methyl]-N-(2-methoxy-4-nitrophenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2-chlorophenoxy)methyl]-N-(2-methoxy-4-nitrophenyl)benzamide, also known as GW501516 or Endurobol, is a synthetic compound that belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists. It was initially developed as a potential treatment for metabolic disorders such as obesity, diabetes, and dyslipidemia. However, it has gained popularity in the athletic community due to its purported ability to enhance endurance and performance. In
Mecanismo De Acción
3-[(2-chlorophenoxy)methyl]-N-(2-methoxy-4-nitrophenyl)benzamide exerts its effects by activating PPARδ, a nuclear receptor that regulates lipid and glucose metabolism, inflammation, and mitochondrial biogenesis. Activation of PPARδ leads to the upregulation of genes involved in fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, resulting in increased energy production and improved metabolic function. In addition, 3-[(2-chlorophenoxy)methyl]-N-(2-methoxy-4-nitrophenyl)benzamide has been shown to increase the expression of genes involved in oxidative metabolism and mitochondrial biogenesis in skeletal muscle, leading to increased endurance and performance.
Biochemical and Physiological Effects:
3-[(2-chlorophenoxy)methyl]-N-(2-methoxy-4-nitrophenyl)benzamide has been shown to improve insulin sensitivity, reduce inflammation, and promote lipid metabolism in animal models. In addition, it has been shown to increase endurance and performance in both animal and human studies. However, its use in humans is still under investigation, and more research is needed to establish its safety and efficacy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-[(2-chlorophenoxy)methyl]-N-(2-methoxy-4-nitrophenyl)benzamide has several advantages for lab experiments, including its ability to activate PPARδ and improve metabolic function. However, its use in animal studies has been associated with the development of cancer in some studies, raising concerns about its safety. In addition, its use in humans is still under investigation, and more research is needed to establish its safety and efficacy.
Direcciones Futuras
There are several future directions for research on 3-[(2-chlorophenoxy)methyl]-N-(2-methoxy-4-nitrophenyl)benzamide, including its potential therapeutic applications in metabolic disorders such as obesity, diabetes, and dyslipidemia. In addition, more research is needed to establish its safety and efficacy in humans. Furthermore, its potential use in the athletic community as a performance-enhancing drug warrants further investigation. Finally, the development of safer and more effective PPARδ agonists is an area of active research.
Métodos De Síntesis
The synthesis of 3-[(2-chlorophenoxy)methyl]-N-(2-methoxy-4-nitrophenyl)benzamide involves a multi-step process that starts with the reaction of 2-methoxy-4-nitrobenzyl alcohol with 2-chlorophenylacetonitrile in the presence of a base to yield the intermediate, 2-(2-chlorophenyl)-2-(4-nitrophenoxy)acetonitrile. The intermediate is then subjected to a reductive amination reaction with benzamide in the presence of a reducing agent to yield the final product, 3-[(2-chlorophenoxy)methyl]-N-(2-methoxy-4-nitrophenyl)benzamide.
Aplicaciones Científicas De Investigación
3-[(2-chlorophenoxy)methyl]-N-(2-methoxy-4-nitrophenyl)benzamide has been extensively studied for its potential therapeutic applications in various metabolic disorders. Several preclinical studies have demonstrated its ability to improve insulin sensitivity, reduce inflammation, and promote lipid metabolism. In addition, 3-[(2-chlorophenoxy)methyl]-N-(2-methoxy-4-nitrophenyl)benzamide has been shown to increase endurance and performance in animal models. However, its use in humans is still under investigation, and more research is needed to establish its safety and efficacy.
Propiedades
IUPAC Name |
3-[(2-chlorophenoxy)methyl]-N-(2-methoxy-4-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O5/c1-28-20-12-16(24(26)27)9-10-18(20)23-21(25)15-6-4-5-14(11-15)13-29-19-8-3-2-7-17(19)22/h2-12H,13H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFWMLEYPYKCUAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=CC(=C2)COC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-chlorophenoxy)methyl]-N-(2-methoxy-4-nitrophenyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinyl}(3-isopropoxyphenyl)methanone](/img/structure/B6063344.png)
![N-[1-(4-tert-butylphenyl)ethyl]-N'-cyclopentylthiourea](/img/structure/B6063355.png)
![1-cyclohexyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-piperidinamine](/img/structure/B6063361.png)
![1-[(3-nitrophenyl)sulfonyl]-4-(phenylsulfonyl)piperazine](/img/structure/B6063365.png)
![N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B6063371.png)

![2-[(4-chlorophenyl)thio]-N'-(2-hydroxybenzylidene)propanohydrazide](/img/structure/B6063387.png)
![4-{[3-(methoxycarbonyl)-5-(1-phenylethyl)-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B6063392.png)



![2-[(2,5-dimethylphenyl)imino]-5-[4-(4-morpholinyl)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B6063425.png)
![2-(1-{[3-(trifluoromethyl)phenyl]amino}ethylidene)-1H-indene-1,3(2H)-dione](/img/structure/B6063433.png)
